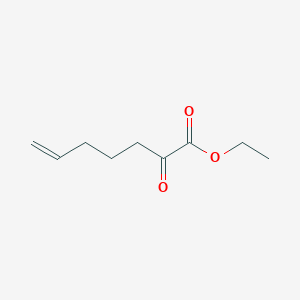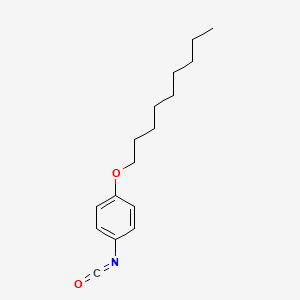
1-Isocyanato-4-(nonyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-4-(nonyloxy)benzene is an organic compound characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a nonyloxy group (-O-(CH₂)₉-). This compound is part of the broader class of aromatic isocyanates, which are known for their reactivity and utility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isocyanato-4-(nonyloxy)benzene typically involves the reaction of 4-(nonyloxy)aniline with phosgene (COCl₂) under controlled conditions. The reaction proceeds as follows:
Formation of the Intermediate: 4-(Nonyloxy)aniline reacts with phosgene to form the corresponding carbamoyl chloride intermediate.
Formation of the Isocyanate: The intermediate undergoes thermal decomposition to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isocyanato-4-(nonyloxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogens and nitro groups.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like primary amines (R-NH₂) or alcohols (R-OH) are commonly used under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products Formed:
Ureas and Carbamates: Formed from nucleophilic addition reactions.
Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-4-(nonyloxy)benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and foams due to its reactivity and versatility.
Wirkmechanismus
The mechanism of action of 1-Isocyanato-4-(nonyloxy)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable urea or carbamate linkages. This reactivity underlies its utility in polymer chemistry and bioconjugation techniques.
Vergleich Mit ähnlichen Verbindungen
1-Isocyanato-4-methoxybenzene: Similar structure but with a methoxy group (-OCH₃) instead of a nonyloxy group.
1-Isocyanato-4-nitrobenzene: Contains a nitro group (-NO₂) instead of a nonyloxy group.
Uniqueness: 1-Isocyanato-4-(nonyloxy)benzene is unique due to the presence of the long nonyloxy chain, which imparts distinct physical and chemical properties, such as increased hydrophobicity and altered reactivity compared to its shorter-chain or differently substituted analogs.
Eigenschaften
CAS-Nummer |
55792-40-0 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
1-isocyanato-4-nonoxybenzene |
InChI |
InChI=1S/C16H23NO2/c1-2-3-4-5-6-7-8-13-19-16-11-9-15(10-12-16)17-14-18/h9-12H,2-8,13H2,1H3 |
InChI-Schlüssel |
WOOQIOFHXFKOOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1=CC=C(C=C1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
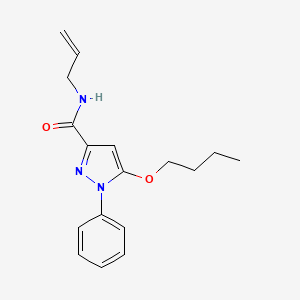


![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)
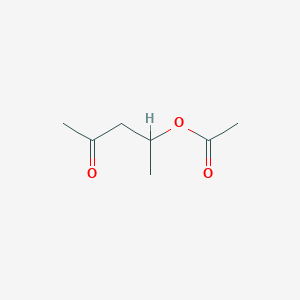

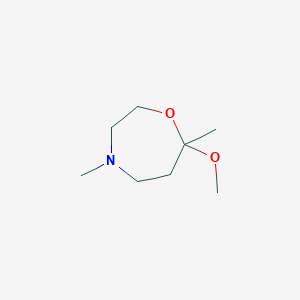
![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)

![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)

